N-[4-(dimethylamino)phenyl]-3-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}propanamide
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Overview
Description
This compound is a complex organic molecule with several functional groups. It contains a dimethylamino group attached to a phenyl ring, a thiazole ring, and a propanamide group. These functional groups suggest that this compound could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the amide group might participate in hydrolysis or condensation reactions, while the dimethylamino group could act as a base or nucleophile .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and stability would typically be determined experimentally. These properties can influence how the compound is handled, stored, and used .Scientific Research Applications
Polymerization Initiator in Epoxy Monomers
- Benefits : Networks resulting from DMAP-initiated homopolymerization exhibit high crosslink density, elevated glass transition temperatures (Tg), and robust rubbery elastic moduli (above 100 MPa) .
Schiff Base Derivatives in Spectroscopy and Antimicrobial Activity
- Application : F5331-0100 derivatives can be synthesized as Schiff bases. These compounds have been investigated for their spectral properties (FT-IR, UV–vis, and 1H-NMR) and antimicrobial activity. The position of substituents affects both absorption spectra and antibacterial efficacy .
Lightning Protection Pipe Clamp Material
- Application : F5331-0100 is used in lightning protection pipe clamps. These clamps integrate pipes with surface protection into the lightning equipotential bonding system according to IEC/EN 62305-3. They are suitable for surfaces with coatings up to 0.2 mm thick .
General Scientific Research Applications
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[4-(dimethylamino)phenyl]-3-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2S/c1-26(2)18-11-8-16(9-12-18)22-19(27)13-10-17-14-29-21(24-17)25-20(28)23-15-6-4-3-5-7-15/h3-9,11-12,14H,10,13H2,1-2H3,(H,22,27)(H2,23,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQBKVNPIGQODCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)CCC2=CSC(=N2)NC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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